Enecadin
Overview
Description
Enecadin is a small molecule that has been investigated for the treatment of stroke . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Molecular Structure Analysis
Enecadin has a chemical formula of C21H28FN3O . It is a phenylpyrimidine, which means it contains a benzene ring linked to a pyrimidine ring . The molecular structure of a compound can be represented in various ways, including SMILES strings, InChI strings, and 3D structures . For Enecadin, the InChI string is InChI=1S/C21H28FN3O/c1-17-23-20 (18-8-10-19 (22)11-9-18)16-21 (24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3
.
Scientific Research Applications
Phosphatidylinositol-4,5-bisphosphate Binding and Endocytosis
Enecadin's applications in scientific research primarily revolve around its interaction with cellular components and processes. One key area is its involvement with the epsin NH2-terminal homology (ENTH) domain, crucial in clathrin-mediated endocytosis. Research by Itoh et al. (2001) demonstrated the ENTH domain's strong affinity for phosphatidylinositol-4,5-bisphosphate [PtdIns(4,5)P2], a critical factor in endocytosis mediated by clathrin-coated pits (Itoh et al., 2001).
Endosomal/Lysosomal System Regulation
Further research explores the role of Enecadin in the regulation of the endosomal/lysosomal system. Ent3p, a protein containing the ENTH domain, is shown to be a specific effector of PtdIns(3,5)P2, essential for protein sorting in the multivesicular body (MVB). The study by Friant et al. (2003) highlights Ent3p's importance in intralumenal vesicle formation within the MVB, relying on its binding to PtdIns(3,5)P2 via the ENTH domain (Friant et al., 2003).
Stereochemistry in Chemical Reactions
Enecadin is also significant in stereochemistry, specifically in reactions with singlet oxygen. Poon et al. (2004) investigated oxazolidinone-substituted enecarbamates' reactions with singlet oxygen, revealing temperature and solvent control over the stereoselectivity in these reactions. This study offers insights into the stereochemical outcomes depending on various physical factors (Poon et al., 2004).
Membrane Interaction Mechanisms
Enecadin's role extends to the study of membrane interactions, particularly in the contrasting behaviors of different domains. Stahelin et al. (2003) compared the membrane interactions of the ENTH and ANTH (AP180 N-terminal homology) domains, showing how PtdIns(4,5)P2 binding affects their membrane dissociation and deformation. These results provide a deeper understanding of the molecular mechanisms underlying membrane bending activities in cells (Stahelin et al., 2003).
properties
IUPAC Name |
4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSHJTJCJOWMHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948865 | |
Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enecadin | |
CAS RN |
259525-01-4 | |
Record name | Enecadin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enecadin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENECADIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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